Lipophilicity Modulation: XLogP3 Comparison of N3-Cyclopropyl vs. N3-H and N3-Aryl Analogs
The N3-cyclopropyl derivative (target compound) exhibits a calculated XLogP3 of 1.9, placing it within the optimal drug-like lipophilicity range (1–3) for balanced permeability and solubility. This value represents a controlled increase over the unsubstituted parent scaffold (estimated XLogP3 ~0.6–0.9 for 2-thioxo-1,3-diazaspiro[4.5]decan-4-one, CAS 72323-47-8), and is substantially lower than the N3-(3,5-dichlorophenyl) analog (LogP = 3.83, CAS 88808-37-1), which carries elevated risk of CYP inhibition, poor aqueous solubility, and promiscuous off-target binding . The cyclopropyl group achieves this Goldilocks lipophilicity window without introducing the metabolic liability of a methylene or larger alkyl chain [1].
| Evidence Dimension | Calculated partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Parent (N3-H): XLogP3 ~0.6–0.9 (estimated); N3-(3,5-dichlorophenyl): LogP = 3.83 |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +1.3 vs. parent; ΔLogP ≈ −1.93 vs. N3-dichlorophenyl analog |
| Conditions | Calculated values (XLogP3 algorithm); experimental LogP for comparator from ChemSrc database |
Why This Matters
Lipophilicity within the 1–3 range is empirically associated with higher probability of favorable ADME properties and reduced attrition in drug discovery; the N3-cyclopropyl compound uniquely achieves this window within the 1,3-diazaspiro[4.5]decan-4-one series, in contrast to both the excessively polar unsubstituted parent and the excessively lipophilic N3-aryl derivatives.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Establishes the 1–3 LogP optimal range for drug-likeness.) View Source
